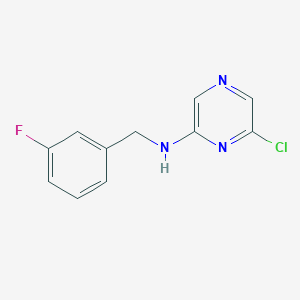

2-(3-Fluorobenzylamino)-6-chloropyrazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9ClFN3 |

|---|---|

Molecular Weight |

237.66 g/mol |

IUPAC Name |

6-chloro-N-[(3-fluorophenyl)methyl]pyrazin-2-amine |

InChI |

InChI=1S/C11H9ClFN3/c12-10-6-14-7-11(16-10)15-5-8-2-1-3-9(13)4-8/h1-4,6-7H,5H2,(H,15,16) |

InChI Key |

NZLVVWLQPPBOBG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)CNC2=CN=CC(=N2)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 3 Fluorobenzylamino 6 Chloropyrazine and Analogues

Strategic Synthesis of Halogenated Pyrazine (B50134) Precursors

The foundational step in synthesizing the target compound is the preparation of a suitable halogenated pyrazine, typically 2,6-dichloropyrazine. This intermediate provides the necessary electrophilic sites for subsequent nucleophilic substitution.

Synthesis of 6-Chloropyrazine Intermediates for Amino Derivatization

The most critical precursor for the synthesis of 2-(3-Fluorobenzylamino)-6-chloropyrazine is 2,6-dichloropyrazine. Various methods have been established for its industrial and laboratory-scale production.

One common industrial method involves the direct chlorination of monochloropyrazine. In this process, gaseous chlorine is introduced into a mixture of monochloropyrazine and 2,6-dichloropyrazine, which itself acts as the solvent to prevent the formation of by-products from solvent reactions. google.com This reaction is typically conducted at temperatures between 60-140°C and results in the complete conversion of monochloropyrazine, with only small amounts of the 2,3-dichloropyrazine isomer being formed. google.com

Another synthetic route starts from more readily available materials like methyl chloroacetate and glyoxal. google.com These precursors undergo ammoniation and cyclization to form 2-hydroxypyrazine sodium. This intermediate is then treated with phosphorus oxychloride (POCl₃) to yield 2-chloropyrazine. The final step is the chlorination of 2-chloropyrazine using chlorine gas in a solvent such as dimethyl formamide (DMF) with a catalyst like triethylamine to produce 2,6-dichloropyrazine in high yield. google.com

A summary of a representative synthetic pathway is detailed in the table below.

| Step | Starting Materials | Reagents and Conditions | Product | Yield (%) |

| 1 | Methyl chloroacetate, Glyoxal | Ammoniation, Cyclization | 2-Hydroxypyrazine sodium | - |

| 2 | 2-Hydroxypyrazine sodium | POCl₃, N,N-dimethylaminopyridine (catalyst) | 2-Chloropyrazine | - |

| 3 | 2-Chloropyrazine | Cl₂, Triethylamine (catalyst), DMF (solvent), 75-110°C | 2,6-Dichloropyrazine | ~80% |

This table illustrates an example of an industrial production method for 2,6-dichloropyrazine. google.com

Regioselective Functionalization Approaches

With the symmetric 2,6-dichloropyrazine in hand, the next critical challenge is the regioselective substitution of only one of the two chlorine atoms. The pyrazine ring is an electron-deficient system, which makes the chlorine atoms susceptible to nucleophilic aromatic substitution (SNAr). The substitution of the first chlorine atom with an amine deactivates the ring slightly towards a second substitution, which aids in achieving mono-functionalization.

By carefully controlling the stoichiometry of the reactants, typically using a slight excess of the amine or by using the dichloropyrazine as the limiting reagent, the monosubstituted product can be favored. nih.govosti.gov For instance, the reaction of 2,6-dichloropyrazine with sodium methoxide in stoichiometric amounts can yield 2-chloro-6-methoxypyrazine. osti.gov Similarly, reaction with various amines can lead to the formation of monoaminated products. nih.govresearchgate.net

The success of regioselective mono-amination often depends on factors such as reaction temperature, time, and the nature of the nucleophile. Lower temperatures and shorter reaction times generally favor the monosubstituted product. The inherent reactivity of the pyrazine system allows for this selective functionalization, setting the stage for the introduction of the desired side chain. nih.gov

Incorporation of the 3-Fluorobenzylamino Moiety

The introduction of the specific 3-fluorobenzylamino side chain is accomplished through a carbon-nitrogen bond-forming reaction, where 3-fluorobenzylamine acts as the nucleophile.

Nucleophilic Aminodehalogenation Reactions

The primary method for attaching the 3-fluorobenzylamino group to the 6-chloropyrazine core is through a nucleophilic aromatic substitution (SNAr) reaction, also known as aminodehalogenation. mdpi.commdpi.com In this reaction, the lone pair of electrons on the nitrogen atom of 3-fluorobenzylamine attacks one of the electrophilic carbon atoms of 2,6-dichloropyrazine, leading to the displacement of a chloride ion. nih.govrsc.org

This reaction can often be performed by heating the 2,6-dichloropyrazine with the amine in a suitable solvent, sometimes in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction. mdpi.com The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring activates the chlorine atoms towards nucleophilic attack, facilitating this substitution. nih.gov

For more challenging substrates or to improve yields and reaction conditions, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are employed. acsgcipr.org This reaction is highly versatile for forming C-N bonds and involves a palladium catalyst, a phosphine ligand, and a base. acsgcipr.orgwuxiapptec.com

Optimization of Reaction Conditions and Catalyst Selection

To maximize the yield of this compound and minimize the formation of the disubstituted by-product, careful optimization of reaction conditions is crucial.

For SNAr reactions, key parameters include the choice of solvent and base. Solvents capable of stabilizing the charged intermediate (Meisenheimer complex) can accelerate the reaction. researchgate.net The choice of base is important to scavenge the acid produced without interfering with the reactants.

In the case of Buchwald-Hartwig amination, the selection of the catalyst system is paramount. The system consists of a palladium precursor and a phosphine ligand. wuxiapptec.comqueensu.ca Different generations of ligands have been developed to improve the efficiency and scope of this reaction. Bulky, electron-rich phosphine ligands such as XPhos or BrettPhos are often effective for the amination of heteroaryl chlorides. queensu.caresearchgate.net The choice of base (e.g., sodium tert-butoxide, potassium carbonate) and solvent (e.g., toluene, dioxane) also significantly impacts the reaction's success. wuxiapptec.com Optimization is often achieved through systematic screening of these components. bristol.ac.ukresearchgate.net

| Parameter | SNAr Conditions | Buchwald-Hartwig Amination Conditions |

| Catalyst | None required | Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) + Phosphine Ligand (e.g., XPhos, BrettPhos) |

| Base | Non-nucleophilic base (e.g., Triethylamine, Pyridine) | Strong, non-nucleophilic bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) |

| Solvent | Polar aprotic (e.g., THF, DMF) or alcohols (e.g., Methanol) | Aprotic solvents (e.g., Toluene, Dioxane, THF) |

| Temperature | Elevated temperatures (e.g., 70-150°C) | Can often be run at lower temperatures (e.g., RT to 100°C) |

This table provides a general comparison of reaction conditions for SNAr and Buchwald-Hartwig amination reactions.

The use of microwave irradiation has become a powerful tool in modern organic synthesis for accelerating reactions. nih.govnih.govmdpi.com For the synthesis of aminopyrazine derivatives, microwave-assisted synthesis offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and better reaction conversions. mdpi.com

In the context of aminodehalogenation, reactions that might take several hours under conventional reflux can often be completed in a matter of minutes in a microwave reactor. mdpi.comnih.gov The focused heating provided by microwaves can lead to higher reaction temperatures and pressures being reached safely and rapidly, which is particularly effective for SNAr reactions on electron-deficient heterocycles. mdpi.com This technique has been successfully applied to the synthesis of various N-substituted 3-aminopyrazine-2-carboxamides, demonstrating its utility for creating C-N bonds in this class of compounds with high efficiency. mdpi.comnih.gov For example, aminodehalogenations have been performed at 140-150°C for 30 minutes, achieving yields between 50% and 96%. mdpi.comnih.gov

Synthesis of Structural Analogues for Comparative Studies

To thoroughly investigate the structure-activity relationships (SAR) and optimize the properties of this compound, the synthesis of various structural analogues is a critical step. Methodologies are designed to allow for systematic modifications of both the benzylamino portion and the pyrazine core of the molecule. These comparative studies are essential for identifying key structural features that influence biological activity and pharmacokinetic profiles. The primary synthetic strategy for these analogues often revolves around the nucleophilic aromatic substitution (SNAr) reaction, a cornerstone in the synthesis of substituted heteroaromatics. nih.govmasterorganicchemistry.com In this context, the chlorine atom on the pyrazine ring serves as a leaving group, which is displaced by a nucleophile, such as a primary or secondary amine.

The general synthetic approach involves the reaction of a dichlorinated pyrazine precursor with a substituted benzylamine. For instance, reacting 2,6-dichloropyrazine with various aryl-substituted alkylamines in the presence of a base can yield a library of 2,6-disubstituted pyrazine derivatives. google.comgoogle.com The reaction conditions, such as solvent, temperature, and choice of base, are optimized to ensure high yields and minimize side products.

Systematic Variation of the Benzyl (B1604629) Substituent

A primary focus of analogue synthesis is the systematic modification of the benzyl substituent to explore the effects of electronics and sterics on the molecule's function. This is typically achieved by reacting 2,6-dichloropyrazine with a diverse panel of commercially available or synthetically prepared substituted benzylamines. nih.gov The reaction, a nucleophilic aromatic substitution, allows for the introduction of a wide array of functional groups onto the phenyl ring.

Research on similar N-benzyl substituted heterocycles has demonstrated that variations in the substitution pattern can significantly impact biological activity. nih.govnih.gov For example, the introduction of electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -CF₃, -Cl, -NO₂) at the ortho, meta, or para positions of the benzyl ring can modulate the electronic properties of the entire molecule. The synthesis of these analogues allows for a detailed exploration of these electronic effects.

Furthermore, the steric bulk of the substituents is another crucial parameter. Introducing bulky groups, such as a tert-butyl group, can influence the conformation of the molecule and its ability to bind to a biological target. nih.gov The synthesis of a matrix of compounds, as shown in the table below, allows for a comprehensive SAR study. The reaction conditions are generally mild, often involving a base like triethylamine (TEA) or potassium carbonate in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), sometimes with the aid of microwave irradiation to improve reaction times and yields. mdpi.com

| Compound ID | Benzylamine Precursor | Resulting Substituent (R) on Benzyl Ring | Rationale for Variation |

|---|---|---|---|

| A-01 | Benzylamine | -H (Unsubstituted) | Baseline compound |

| A-02 | 4-Methylbenzylamine | 4-CH₃ | Electron-donating, steric bulk |

| A-03 | 4-Methoxybenzylamine | 4-OCH₃ | Strong electron-donating |

| A-04 | 4-Chlorobenzylamine | 4-Cl | Electron-withdrawing, halogen bonding potential |

| A-05 | 3,4-Dichlorobenzylamine | 3,4-di-Cl | Increased electron withdrawal |

| A-06 | 4-(Trifluoromethyl)benzylamine | 4-CF₃ | Strong electron-withdrawing |

| A-07 | 2-Fluorobenzylamine | 2-F | Positional isomer of parent compound |

| A-08 | 4-Fluorobenzylamine | 4-F | Positional isomer of parent compound |

Modifications of the Pyrazine Core

In addition to modifying the benzyl group, altering the pyrazine core is another key strategy for developing analogues. These modifications can influence the fundamental electronic and solubility properties of the molecule. Various chemical transformations can be applied to the pyrazine ring to introduce different functional groups. imist.ma

One approach is to replace the remaining chlorine atom at the 6-position with other substituents. Starting with this compound, the second chlorine can be substituted by reacting it with other nucleophiles under more forcing conditions. For example, reaction with ammonia, primary/secondary amines, or alcohols can introduce amino or alkoxy groups at the 6-position. google.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, offer powerful methods for introducing carbon-based substituents (e.g., alkyl, aryl groups) or different nitrogen-based functionalities, respectively. organic-chemistry.orgtandfonline.com

Another strategy involves direct modification of the pyrazine ring itself through reactions like nitration or halogenation, although this requires careful control of regioselectivity. imist.ma For example, introducing a nitro group could serve as a handle for further functionalization, such as reduction to an amine group, which can then be derivatized. Fusing another ring to the pyrazine core, creating bicyclic systems like imidazo[1,2-a]pyrazines or triazolo[4,3-a]pyrazines, represents a more advanced modification to explore novel chemical space. tandfonline.comresearchgate.net

| Compound ID | Modification Strategy | Substituent at 6-Position (X) | Rationale for Modification |

|---|---|---|---|

| B-01 | Nucleophilic Substitution | -NH₂ | Introduce H-bond donor, increase polarity |

| B-02 | Nucleophilic Substitution | -OCH₃ | Alter electronics and solubility |

| B-03 | Nucleophilic Substitution | -N(CH₃)₂ | Increase basicity and polarity |

| B-04 | Suzuki Coupling | -Phenyl | Introduce bulky aromatic group |

| B-05 | Suzuki Coupling | -Methyl | Increase lipophilicity |

| B-06 | Sonogashira Coupling | -C≡C-Ph | Introduce rigid, linear substituent |

Investigation of Biological Targets and Molecular Mechanisms of Action

Enzymatic Target Profiling

The primary goal was to profile the compound's inhibitory activity against several key enzyme families.

Inhibition of Protein Kinases (e.g., Syk, CDK, general kinase families)

Protein kinases are crucial regulators of cellular processes, and their inhibition is a key strategy in treating diseases like cancer and autoimmune disorders. nih.gov Spleen tyrosine kinase (Syk) and Cyclin-dependent kinases (CDKs) are prominent targets in this family. medchemexpress.comnih.gov

A thorough search was performed to determine if 2-(3-Fluorobenzylamino)-6-chloropyrazine acts as an inhibitor of Syk, CDKs, or other kinase families. No studies documenting the screening or testing of this specific compound against any protein kinase were found. While many pyrazine-based molecules have been developed as kinase inhibitors, the biological activity of each unique compound must be determined experimentally. nih.gov

ATP-Competitive Binding Mechanisms and Conformational Selection

Many kinase inhibitors function by competing with ATP for the enzyme's binding pocket. sigmaaldrich.comnih.gov This mechanism often involves the inhibitor stabilizing a specific conformational state of the kinase, a process known as conformational selection. elifesciences.org Without any evidence that this compound is a kinase inhibitor, no information could be retrieved regarding its potential binding mechanism or its effects on kinase conformation.

Exploration of Other Relevant Enzyme Systems

The investigation was broadened to include other potential enzyme targets. No data was found describing the interaction of this compound with any other validated enzyme systems, such as cytochrome P450 enzymes or other metabolic pathways.

Cellular and Subcellular Mechanistic Elucidation

The research also aimed to uncover the compound's effects at a cellular level, particularly concerning ion channels and membrane potential.

Modulation of Ion Channels and Membrane Excitability

Ion channels are fundamental to cellular excitability and signaling, making them important drug targets for a variety of disorders. nih.gov Certain pyrazine (B50134) derivatives, such as amiloride, are known to block ion channels. nih.gov Specifically, compounds with a diamino-6-chloropyrazine core have been investigated as blockers of the epithelial sodium channel (ENaC). nih.govresearchgate.net While this compound shares the 6-chloropyrazine moiety, it is structurally distinct from these known ENaC blockers. The literature search yielded no information on whether this compound modulates the activity of any ion channels or affects membrane excitability.

Interference with Critical Cellular Signaling Pathways

Following a comprehensive review of publicly available scientific literature, no specific studies detailing the interference of this compound with critical cellular signaling pathways were identified. Research investigating the effects of this particular compound on pathways such as MAPK/ERK, PI3K/Akt, or other significant signaling cascades has not been published. Consequently, there is no data to report on its potential mechanisms of action through the modulation of cellular signals.

Induction of Apoptosis Pathways

Similarly, an extensive search for research on the pro-apoptotic activity of this compound yielded no specific findings. There are no available studies that demonstrate or quantify the induction of apoptosis in cell lines treated with this compound. As a result, information regarding its potential to trigger programmed cell death, including any effects on key apoptotic proteins such as caspases, Bax, or Bcl-2, is not available in the current body of scientific literature. Due to the absence of research data, no data tables on this topic can be provided.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Elucidation

Systematic Evaluation of Substituent Effects on Bioactivity

The introduction of a fluorine atom at the meta-position of the benzyl (B1604629) ring is a critical determinant of the compound's potency and selectivity. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can modulate the pKa of the adjacent benzylamino group, influencing its interaction with target proteins.

Studies on related kinase inhibitors have demonstrated that the position of the fluorine substituent on the phenyl ring is crucial for activity. While a comprehensive comparative analysis for this specific scaffold is not extensively documented in publicly available literature, general principles of medicinal chemistry suggest that the 3-fluoro substitution can lead to favorable interactions within the binding pocket of certain kinases. It may also block metabolic oxidation at that position, thereby improving the compound's pharmacokinetic profile. In some kinase inhibitor series, the presence of a halogen, including fluorine, on the benzyl moiety has been shown to be critical for inhibitory effect.

The lipophilicity, or hydrophobicity, of the benzyl moiety plays a significant role in the compound's ability to traverse cellular membranes and access its intracellular targets. The electronic properties of the substituents on the benzyl ring, in turn, influence this lipophilicity.

Computational Chemistry and Cheminformatics in Compound Discovery and Optimization

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational methods used to predict how a small molecule (ligand) might bind to a macromolecular target, such as a protein, and to characterize the stability and dynamics of the resulting complex.

Molecular docking simulations are instrumental in predicting the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For pyrazine (B50134) derivatives, which are known to act as kinase inhibitors, docking studies are frequently employed to understand their interaction with the ATP-binding site of various kinases.

In studies of similar pyrazine-based kinase inhibitors, the pyrazine core often acts as a scaffold, with the nitrogen atoms forming crucial hydrogen bonds with the hinge region of the kinase. For a compound like 2-(3-Fluorobenzylamino)-6-chloropyrazine, it is hypothesized that one of the pyrazine nitrogens would act as a hydrogen bond acceptor, interacting with the backbone amide of a key residue in the kinase hinge. The 3-fluorobenzyl group would likely occupy a hydrophobic pocket, with the fluorine atom potentially forming specific interactions, such as halogen bonds or dipole-dipole interactions, which could enhance binding affinity. The 6-chloro substituent would also be positioned within the binding site, where it could contribute to binding through hydrophobic or halogen bonding interactions.

The prediction of binding affinity, often expressed as a docking score or estimated free energy of binding, is a key outcome of these simulations. While these scores are approximations, they are invaluable for ranking potential inhibitors and prioritizing them for synthesis and experimental testing. The binding affinity is influenced by a combination of factors including hydrogen bonds, hydrophobic interactions, and electrostatic forces.

To provide a clearer picture of potential interactions, a hypothetical docking scenario is presented in the table below, based on common kinase inhibitor binding modes.

| Interaction Type | Potential Interacting Residue (Kinase) | Functional Group on Compound |

| Hydrogen Bond | Hinge Region Amino Acid (e.g., Cys, Met) | Pyrazine Nitrogen |

| Hydrophobic Interaction | Hydrophobic Pocket (e.g., Leu, Val, Ile) | 3-Fluorobenzyl Group |

| Halogen Bond/Hydrophobic | Gatekeeper Residue Pocket | 6-Chloro Group |

| Pi-Pi Stacking | Aromatic Residue (e.g., Phe, Tyr) | Pyrazine Ring / Benzyl (B1604629) Ring |

This table represents a hypothetical binding mode for this compound within a generic kinase active site, based on known interactions of similar pyrazine-based inhibitors.

Following the initial docking pose prediction, molecular dynamics (MD) simulations can be employed to provide a more dynamic and detailed picture of the intermolecular interactions over time. MD simulations account for the flexibility of both the ligand and the receptor, offering insights into the stability of the binding mode and the key interactions that maintain the complex.

For this compound, an MD simulation would likely reveal the dynamics of the hydrogen bonds between the pyrazine core and the kinase hinge. It would also characterize the van der Waals and hydrophobic contacts made by the 3-fluorobenzyl and 6-chloro groups within their respective pockets. These simulations can highlight the role of water molecules in mediating interactions and can help to identify key residues that are critical for binding. The stability of these interactions over the course of the simulation provides a stronger indication of the compound's potential as an effective inhibitor.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

To develop a QSAR model for a series of pyrazine derivatives, a dataset of compounds with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) is required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound in the dataset. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov

A well-validated QSAR model can then be used to predict the biological activity of new, untested compounds, thereby guiding the design of more potent molecules. For a series of analogs of this compound, a QSAR model could predict how modifications to the substitution pattern on the benzyl ring or the pyrazine core would affect their inhibitory potency.

A significant advantage of QSAR studies is the identification of the most important physicochemical descriptors that influence the biological activity. These descriptors can provide insights into the structural features that are crucial for potency and can guide the optimization of lead compounds.

For pyrazine derivatives, key descriptors often include:

Electronic descriptors: Such as atomic charges and dipole moments, which can influence electrostatic interactions and hydrogen bonding capacity. For instance, the presence of the electronegative fluorine and chlorine atoms in this compound would significantly impact its electronic properties.

Steric descriptors: Such as molecular volume and surface area, which relate to the size and shape of the molecule and its fit within the binding pocket.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which describes the lipophilicity of the compound and its ability to engage in hydrophobic interactions.

Topological descriptors: Which describe the connectivity and branching of the molecule.

The table below lists some key physicochemical descriptors that would be relevant for a QSAR study of this compound and its analogs.

| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |

| Electronic | Partial charge on pyrazine nitrogens | Strength of hydrogen bonding with the kinase hinge |

| Steric | Molar refractivity of substituents | Steric fit within the binding pocket |

| Hydrophobic | LogP | Hydrophobic interactions of the benzyl and chloro groups |

| Topological | Wiener Index | Overall molecular shape and compactness |

This table illustrates examples of physicochemical descriptors and their potential relevance in a QSAR model for pyrazine derivatives.

Virtual Screening and De Novo Design Strategies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. De novo design, on the other hand, involves the computational generation of novel molecular structures with desired properties.

In a virtual screening campaign targeting a specific kinase, a library of compounds could be docked into the active site of the target protein. Compounds that show favorable docking scores and predicted binding modes, similar to that expected for this compound, would be selected as "hits" for further investigation. The structural features of this compound, such as the substituted pyrazine core, could be used as a query for similarity-based virtual screening to find other commercially available or synthetically accessible compounds with similar scaffolds.

De novo design strategies could be employed to generate novel pyrazine-based inhibitors. Starting with a core fragment like 2-amino-6-chloropyrazine placed in the hinge-binding region of a kinase, computational algorithms could be used to "grow" or link other chemical fragments in a way that optimizes interactions with other parts of the binding site, potentially leading to the design of novel and highly potent inhibitors.

A comprehensive literature search for preclinical biological data on the chemical compound this compound yielded insufficient information to generate the requested article. Despite targeted searches using the compound's name and its Chemical Abstracts Service (CAS) number (886365-33-5), no publicly available scientific studies detailing its efficacy in the specified areas were found.

The search did not uncover any research pertaining to:

Antimicrobial Research: No in vitro or in vivo studies on the antimycobacterial efficacy of this compound were identified. Furthermore, there was no information regarding its broader antibacterial and antifungal activity spectrum.

Antiproliferative Research: The search did not locate any assessments of this compound in cancer cell lines, nor were there any mechanistic studies available concerning its potential inhibition of cell proliferation.

Other Preclinical Efficacies: No other preclinical evaluations for this specific compound were found in the available literature.

Consequently, without foundational scientific data on the biological activities of this compound, it is not possible to provide a detailed and accurate article that adheres to the requested outline. The required information for sections on preclinical biological evaluation and efficacy assessment does not appear to be present in the public domain.

Preclinical Biological Evaluation and Efficacy Assessment

Exploration of Other Preclinical Efficacies

Herbicidal Activity Studies

Table 1: Herbicidal Efficacy of 2-(3-Fluorobenzylamino)-6-chloropyrazine

| Weed Species | Growth Inhibition (%) | Application Rate |

| Data Not Available | Data Not Available | Data Not Available |

Anti-inflammatory Potential

Similar to its herbicidal activity, the anti-inflammatory potential of this compound remains largely uncharacterized in peer-reviewed scientific literature. The pyrazine (B50134) scaffold is a common feature in various biologically active molecules, and some pyrazine derivatives have been investigated for their anti-inflammatory properties. These broader studies suggest that the pyrazine nucleus can serve as a pharmacophore for anti-inflammatory agents. However, specific in vitro or in vivo studies detailing the anti-inflammatory effects of this compound, such as its impact on inflammatory mediators or cellular pathways, have not been reported. Therefore, its potential in this therapeutic area is currently speculative and awaits dedicated preclinical evaluation.

Table 2: In Vitro Anti-inflammatory Activity of this compound

| Assay Type | Target | Inhibition (%) | IC₅₀ (µM) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Advanced Characterization Techniques for Research Integrity and Structural Confirmation

Structural Elucidation using Advanced Spectroscopic Methods

The molecular structure of 2-(3-Fluorobenzylamino)-6-chloropyrazine is elucidated through the synergistic use of several spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides unique and complementary information about the compound's atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrazine (B50134) ring, the benzyl (B1604629) group, and the amine linker. The pyrazine protons typically appear as singlets or doublets in the aromatic region (δ 8.0-8.5 ppm). The methylene (B1212753) (-CH₂-) protons of the benzyl group would likely present as a doublet around δ 4.5-5.0 ppm, coupled to the adjacent amine proton. The aromatic protons of the 3-fluorobenzyl ring would exhibit a complex multiplet pattern between δ 7.0-7.5 ppm, with characteristic splitting due to fluorine-proton coupling (³JHF and ⁴JHF). The N-H proton would appear as a broad singlet or triplet, its chemical shift being solvent-dependent.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The pyrazine ring carbons would resonate at the lower field region (δ 130-160 ppm). The carbons of the 3-fluorobenzyl group would show signals in the aromatic region (δ 110-140 ppm), with the carbon directly bonded to the fluorine atom exhibiting a large one-bond coupling constant (¹JCF). mdpi.com The methylene carbon would appear around δ 45-55 ppm.

Illustrative ¹H and ¹³C NMR Data

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Key Couplings |

| Pyrazine-H | ~8.1 (s, 1H) | ~155 (C-Cl) | |

| Pyrazine-H | ~7.9 (s, 1H) | ~150 (C-N) | |

| N-H | ~6.5 (t, 1H) | J = ~6 Hz (coupling with CH₂) | |

| -CH₂- | ~4.7 (d, 2H) | ~48 | J = ~6 Hz (coupling with NH) |

| Fluorobenzyl-H (C2) | ~7.3 (m, 1H) | ~163 (d) | ¹JCF = ~245 Hz |

| Fluorobenzyl-H (C4) | ~7.1 (m, 1H) | ~130 (d) | ³JCF = ~8 Hz |

| Fluorobenzyl-H (C5) | ~7.0 (m, 1H) | ~123 (s) | |

| Fluorobenzyl-H (C6) | ~7.2 (m, 1H) | ~115 (d) | ²JCF = ~21 Hz |

| ~114 (d) | ²JCF = ~22 Hz | ||

| ~142 (d) | ³JCF = ~7 Hz |

Note: This is a hypothetical table with expected values for illustrative purposes.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition. The fragmentation pattern observed in the MS/MS spectrum can further confirm the structure. The presence of chlorine would be indicated by a characteristic isotopic pattern (M+2 peak with about one-third the intensity of the molecular ion peak). Expected fragmentation would involve cleavage of the benzyl C-N bond, leading to fragments corresponding to the fluorobenzyl cation and the 6-chloropyrazin-2-amine radical cation.

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present. Key expected absorption bands would include: N-H stretching (~3300-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching from the CH₂ group (~2850-2950 cm⁻¹), C=N and C=C stretching from the aromatic rings (~1500-1600 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹).

Purity and Identity Confirmation Techniques

Ensuring the purity of this compound is critical for the integrity of subsequent research. High-Performance Liquid Chromatography (HPLC) and Elemental Analysis are standard methods for this purpose.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful technique for assessing the purity of the compound. nih.gov A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent (like acetonitrile (B52724) or methanol). nih.gov The compound is detected using a UV detector, often at a wavelength around 254 nm where the pyrazine ring absorbs strongly. A pure sample should yield a single, sharp, and symmetrical peak. The purity is often reported as a percentage based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | 5% to 95% Acetonitrile over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Result | Single peak with retention time > 98% area |

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimentally determined percentages are compared with the theoretically calculated values for the empirical formula C₁₁H₉ClFN₃. A close correlation between the found and calculated values provides strong evidence for the compound's identity and purity.

Crystallographic Analysis of Related Pyrazine Scaffolds

While a crystal structure for this compound may not be publicly available, X-ray crystallography of structurally related compounds provides invaluable insight into the expected molecular geometry, conformation, and intermolecular interactions.

Studies on various chloro-substituted pyrazin-2-amines have revealed key structural features. researchgate.net The pyrazine ring is typically planar. In the solid state, molecules like these are often stabilized by a network of intermolecular interactions, most notably hydrogen bonds and π–π stacking. researchgate.net

For this compound, it is anticipated that the amine proton would act as a hydrogen bond donor, potentially forming a hydrogen bond with a nitrogen atom of the pyrazine ring of an adjacent molecule. This N-H···N interaction is a common motif in the crystal packing of aminopyrazines and aminopyridines.

Furthermore, π–π stacking interactions between the pyrazine and fluorobenzyl rings of neighboring molecules could play a significant role in stabilizing the crystal lattice. researchgate.net The presence of the chlorine and fluorine atoms could also lead to halogen bonding interactions (e.g., C-Cl···N or C-F···N), further influencing the supramolecular architecture. Analysis of crystal structures of compounds like tetraaquabis(2-chloropyrazine-κN)iron(II) bis(4-methylbenzenesulfonate) confirms the participation of chloropyrazine units in such π–π interactions and hydrogen bonding networks. researchgate.net These insights from related structures are crucial for predicting the solid-state properties and molecular conformation of the title compound.

Future Research Directions, Research Gaps, and Translational Outlook

Discovery of Novel Biological Targets and Therapeutic Areas

The exploration of novel biological targets for 2-(3-Fluorobenzylamino)-6-chloropyrazine represents a critical first step in elucidating its therapeutic potential. High-throughput screening (HTS) campaigns against diverse panels of kinases, proteases, and other enzyme families could uncover previously unknown inhibitory activities. Given that pyrazine (B50134) analogs have shown efficacy as kinase inhibitors, a focused investigation into its effect on various oncogenic kinases would be a logical starting point. Furthermore, phenotypic screening using a variety of cancer cell lines could reveal unexpected cytotoxic or cytostatic effects, which could then be followed by target deconvolution studies to identify the molecular mechanism of action. The structural alerts within the molecule could also suggest potential interactions with specific protein families, guiding a more targeted approach to target identification.

Beyond oncology, the antimicrobial potential of pyrazine-containing compounds warrants investigation. Screening against a broad spectrum of bacterial and fungal pathogens, including drug-resistant strains, could open up new therapeutic avenues in infectious disease. The unique substitution pattern of this compound may confer a novel mechanism of action that could be effective against pathogens that have developed resistance to existing antibiotics.

Strategies for Overcoming Biological Resistance Mechanisms

A proactive approach to understanding and overcoming potential resistance mechanisms is crucial for the long-term viability of any new therapeutic agent. Should this compound demonstrate promising activity against a specific biological target, studies to elucidate potential resistance pathways should be initiated early in the development process. This can be achieved by generating resistant cell lines in vitro through continuous exposure to increasing concentrations of the compound. Subsequent genomic and proteomic analysis of these resistant cells can identify mutations in the target protein or upregulation of bypass signaling pathways. nih.gov

Strategies to overcome such resistance could include the development of next-generation analogs of this compound that can inhibit the mutated target or the design of combination therapies that simultaneously target the primary pathway and the emerging resistance mechanism. For instance, if resistance arises due to the upregulation of an efflux pump, co-administration with an efflux pump inhibitor could restore sensitivity. nih.gov Another approach could involve the use of PROteolysis TArgeting Chimeras (PROTACs) to induce the degradation of the target protein, a strategy that can sometimes overcome resistance mediated by target mutations. frontiersin.org

Integration of Multi-Omics Data in Drug Discovery Pipelines

To gain a comprehensive understanding of the biological effects of this compound, the integration of multi-omics data is indispensable. nih.govnih.govfrontiersin.orgmdpi.com Transcriptomic (RNA-seq), proteomic, and metabolomic profiling of cells or tissues treated with the compound can provide a systems-level view of its impact on cellular processes. mdpi.com This data can help to identify not only the primary target but also off-target effects and downstream signaling consequences.

For example, transcriptomic analysis can reveal changes in gene expression that are indicative of the activation or inhibition of specific signaling pathways. researchgate.net Proteomics can identify changes in protein abundance and post-translational modifications, providing further insight into the compound's mechanism of action. Metabolomics can uncover alterations in cellular metabolism, which is often dysregulated in diseases like cancer. By integrating these different data types, researchers can build comprehensive models of the drug's action and identify potential biomarkers for patient stratification and response prediction. nih.govnih.gov

Table 1: Potential Multi-Omics Approaches for this compound Research

| Omics Type | Research Question | Potential Insights |

| Transcriptomics | How does the compound alter gene expression? | Identification of affected signaling pathways, potential biomarkers of response. |

| Proteomics | What are the protein-level changes induced by the compound? | Confirmation of target engagement, identification of off-target effects. |

| Metabolomics | How does the compound impact cellular metabolism? | Understanding of metabolic reprogramming, potential for combination therapies. |

| Genomics | Are there genetic determinants of sensitivity or resistance? | Identification of predictive biomarkers for patient selection. |

Development of Advanced Preclinical Models for Efficacy Validation

The translation of promising in vitro findings into in vivo efficacy requires the use of sophisticated preclinical models that accurately recapitulate human disease. For oncological applications, patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered a gold standard. These models better preserve the heterogeneity and microenvironment of the original tumor compared to traditional cell line-derived xenografts.

In addition to PDX models, genetically engineered mouse models (GEMMs) that harbor specific cancer-driving mutations can be invaluable for studying the efficacy of this compound in a more controlled genetic context. For infectious disease indications, relevant animal models of infection are essential to assess the compound's ability to clear the pathogen and reduce disease pathology. Throughout these preclinical studies, the establishment of a robust pharmacokinetic/pharmacodynamic (PK/PD) relationship is critical to ensure that adequate drug exposure is achieved at the target site to elicit the desired biological effect.

Q & A

Q. What are the optimized synthetic routes for 2-(3-Fluorobenzylamino)-6-chloropyrazine, and how do reaction conditions influence yields?

- Methodological Answer : The synthesis of pyrazine derivatives often involves palladium-catalyzed cross-coupling or nucleophilic substitution. For example, using Pd₂(dba)₃ with 6-chloropyrazine and amines under reflux conditions achieved substitution yields up to 62% when stoichiometry was optimized (2 equivalents of 6-chloropyrazine) . Quenching with saturated NH₄Cl(aq), followed by ethyl acetate extraction and reduced-pressure concentration, is a standard purification method for intermediates like 2-(benzyloxy)-6-chloropyrazine . For fluorinated analogs, in situ generation of carbimidates from carbonitriles using DBU in methanol avoids isolation steps, streamlining synthesis .

Q. How can researchers characterize the lipophilicity and physicochemical properties of 6-chloropyrazine derivatives?

- Methodological Answer : Lipophilicity (logP) can be experimentally determined via HPLC retention times (logk) or calculated using software. A linear relationship exists between substituent bulk (e.g., tert-butyl groups) and increased logP in pyrazine derivatives, as shown in chlorinated N-phenylpyrazine-2-carboxamides . For fluorinated analogs, ³¹P NMR or LC-MS can confirm substitution patterns, while X-ray crystallography validates structural motifs like spirocyclopropane annelation .

Q. What biological activities have been reported for structurally similar 6-chloropyrazine derivatives?

- Methodological Answer : Chlorinated pyrazine carboxamides exhibit antimycobacterial and antifungal activity, with MIC values <10 µM against Mycobacterium tuberculosis and Candida albicans . Cytokinin analogs, such as 2-chloro-6-(3-fluorobenzylamino)purine derivatives, demonstrate roles in modulating plant senescence and antioxidant pathways, suggesting potential bioactivity studies for this compound .

Advanced Research Questions

Q. How can contradictory results in substitution reactions of 6-chloropyrazine derivatives be resolved?

- Methodological Answer : Catalyst selection critically impacts reaction outcomes. For instance, Pd(OAc)₂ failed to mediate twofold substitution of amines with 3,6-dichloropyridazine, whereas Pd₂(dba)₃ succeeded with 6-chloropyrazine, highlighting ligand-dependent reactivity . Systematic screening of Pd catalysts (e.g., XPhos, SPhos) and solvent systems (e.g., DMF vs. THF) is recommended to address inconsistencies.

Q. What computational tools are suitable for predicting the bioactivity or stability of this compound?

- Methodological Answer : Molecular dynamics simulations (e.g., AMBER, GROMACS) can model fluorobenzyl interactions with biological targets, while DFT calculations (Gaussian, ORCA) assess electronic effects of chlorine and fluorine substituents on pyrazine reactivity . QSAR models trained on logP and steric parameters (e.g., molar refractivity) from chlorinated pyrazine datasets enable activity prediction .

Q. How can structure-activity relationships (SAR) guide the design of novel 6-chloropyrazine analogs?

- Methodological Answer : SAR studies on pyrazine carboxamides reveal that electron-withdrawing groups (e.g., Cl, CF₃) at the 6-position enhance antimycobacterial activity, while bulky substituents (e.g., tert-butyl) improve membrane permeability . For fluorinated derivatives, meta-substitution on the benzyl group (3-fluoro vs. 2-fluoro) may alter binding kinetics to kinase targets, as seen in cytokinin analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.